molecular formula C22H20ClN7O B12972839 (S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide

(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide

Cat. No.: B12972839
M. Wt: 433.9 g/mol
InChI Key: FDTXHWQFIXYHCL-KRWDZBQOSA-N
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Description

(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide is a complex organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the triazolopyridine core through cyclization reactions.
  • Introduction of the chloropyridinyl and piperidinyl groups via nucleophilic substitution or coupling reactions.
  • Final coupling with the benzamide moiety under specific conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or triazolopyridine moieties.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

  • Used as intermediates in the synthesis of more complex molecules.
  • Studied for their unique chemical properties and reactivity.

Biology

  • Potential applications in the development of new pharmaceuticals.
  • Investigated for their biological activity against various targets.

Medicine

  • Explored as potential drug candidates for treating diseases such as cancer, infections, and neurological disorders.

Industry

  • Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

  • Inhibition or activation of enzyme activity.
  • Binding to receptor sites and modulating signal transduction pathways.
  • Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridine derivatives: Known for their diverse biological activities.

    Chloropyridinyl compounds: Often used in medicinal chemistry for their pharmacological properties.

    Piperidinyl benzamides: Studied for their potential therapeutic applications.

Uniqueness

(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C22H20ClN7O

Molecular Weight

433.9 g/mol

IUPAC Name

N-(3-chloropyridin-2-yl)-N-[(3S)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C22H20ClN7O/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21/h2-3,5-10,12-13,17,24H,1,4,11,14H2/t17-/m0/s1

InChI Key

FDTXHWQFIXYHCL-KRWDZBQOSA-N

Isomeric SMILES

C1C[C@@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4

Canonical SMILES

C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4

Origin of Product

United States

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